molecular formula C20H14BrNO8 B2389414 Ethyl 4-bromo-2-formyl-7-methyl-5-((3-nitrobenzoyl)oxy)benzofuran-3-carboxylate CAS No. 324538-86-5

Ethyl 4-bromo-2-formyl-7-methyl-5-((3-nitrobenzoyl)oxy)benzofuran-3-carboxylate

Cat. No.: B2389414
CAS No.: 324538-86-5
M. Wt: 476.235
InChI Key: HDIBSMIOVYGDMO-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-2-formyl-7-methyl-5-((3-nitrobenzoyl)oxy)benzofuran-3-carboxylate is a complex organic compound belonging to the benzofuran family This compound is characterized by its unique structure, which includes a bromine atom, a formyl group, a methyl group, and a nitrobenzoyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-bromo-2-formyl-7-methyl-5-((3-nitrobenzoyl)oxy)benzofuran-3-carboxylate typically involves multiple steps, including bromination, formylation, esterification, and nitration. One common synthetic route may start with the bromination of a benzofuran derivative, followed by formylation using a Vilsmeier-Haack reaction. The resulting intermediate can then undergo esterification with ethyl alcohol and subsequent nitration to introduce the nitrobenzoyl group.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-bromo-2-formyl-7-methyl-5-((3-nitrobenzoyl)oxy)benzofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

    Oxidation: Conversion of the formyl group to a carboxylic acid.

    Reduction: Formation of an amine from the nitro group.

    Substitution: Replacement of the bromine atom with various nucleophiles.

Scientific Research Applications

Ethyl 4-bromo-2-formyl-7-methyl-5-((3-nitrobenzoyl)oxy)benzofuran-3-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a pharmacophore in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-bromo-2-formyl-7-methyl-5-((3-nitrobenzoyl)oxy)benzofuran-3-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of multiple functional groups allows it to engage in various molecular interactions, potentially affecting cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-bromo-2-formylbenzofuran-3-carboxylate: Lacks the nitrobenzoyl group, making it less versatile in certain applications.

    Methyl 4-bromo-2-formyl-7-methylbenzofuran-3-carboxylate: Similar structure but with a methyl ester instead of an ethyl ester.

    Ethyl 4-bromo-2-formyl-5-hydroxybenzofuran-3-carboxylate: Contains a hydroxyl group instead of a nitrobenzoyl group.

Uniqueness

Ethyl 4-bromo-2-formyl-7-methyl-5-((3-nitrobenzoyl)oxy)benzofuran-3-carboxylate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of the nitrobenzoyl ester, in particular, enhances its utility in various synthetic and research contexts.

Properties

IUPAC Name

ethyl 4-bromo-2-formyl-7-methyl-5-(3-nitrobenzoyl)oxy-1-benzofuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14BrNO8/c1-3-28-20(25)15-14(9-23)29-18-10(2)7-13(17(21)16(15)18)30-19(24)11-5-4-6-12(8-11)22(26)27/h4-9H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDIBSMIOVYGDMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C(=C(C=C2C)OC(=O)C3=CC(=CC=C3)[N+](=O)[O-])Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14BrNO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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